molecular formula C19H19FN2O3 B7462139 N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide

N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide

Cat. No. B7462139
M. Wt: 342.4 g/mol
InChI Key: OSEUSKVCMIKFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug for the treatment of various diseases.

Mechanism of Action

N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide inhibits the activity of ROCK1 and ROCK2 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion. This compound has also been shown to inhibit the activity of other enzymes, including PAK4 and PAK5, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, and to reduce the production of pro-inflammatory cytokines. This compound has also been shown to reduce the proliferation of cancer cells and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide is its specificity for ROCK1 and ROCK2. This allows for more targeted inhibition of these enzymes, which may reduce the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other ROCK inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several possible future directions for research on N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide. One area of focus is the development of more potent this compound analogs that can be used in the treatment of cancer and other diseases. Another area of focus is the development of this compound-based therapies that can be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify other potential therapeutic targets for this compound.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide involves several steps, starting with the reaction of 4-fluoroaniline with 4-hydroxybenzoyl chloride to form 4-(4-fluorophenyl)-4-hydroxybenzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the original method to make it more efficient.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including ROCK1 and ROCK2, which are involved in the regulation of cell migration and invasion. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-hydroxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-3-5-16(6-4-15)21-19(25)22-11-9-14(10-12-22)18(24)13-1-7-17(23)8-2-13/h1-8,14,23H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEUSKVCMIKFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.